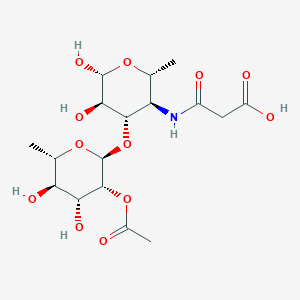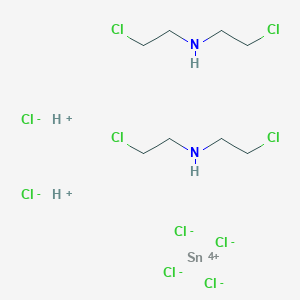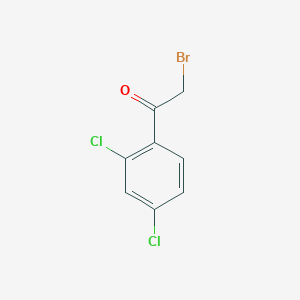
2-Bromo-2',4'-dichloroacetophenone
Overview
Description
2-Bromo-2',4'-dichloroacetophenone (2,4-DBCAP) is a brominated compound that is widely used in a variety of scientific research applications. It is a versatile and effective reagent for organic synthesis and has been used in the production of a range of products, including pharmaceuticals, agrochemicals, and dyes. 2,4-DBCAP is also used as an intermediate in the synthesis of a variety of other compounds.
Scientific Research Applications
Synthesis Processes
- 2-Bromo-2',4'-dichloroacetophenone has been synthesized through a three-step process involving bromization, chlorination, and acylation, starting from glacial acetic acid and m-dichlorobenzene. The yield of this synthesis was reported at 70% (Yang Feng-ke, 2004).
Reactivity and Bioactivity
- The compound has been used in the synthesis of ω-(1H-1,2,4-triazol-1-yl)-2,4-dichloroacetophenone oxime carboxylates, which showed insecticidal activity against Mythimna separata (Yang Chun-long & D. South, 2003).
Computational Chemistry Studies
- The compound has been studied computationally, using Density Functional Theory (DFT), to investigate nucleophilic substitution reactions with imidazole (T. Erdogan & F. Erdoğan, 2019).
Antioxidative Properties
- 2-Bromo-4'-nitroacetophenone, a related compound, has been found to extend the lifespan of C. elegans and exhibit antioxidant effects dependent on the Insulin pathway (Run-Xia Han, 2018).
Physical and Spectroscopic Studies
- Vibrational frequencies of 2-Bromo-4-chloroacetophenone, a similar compound, were studied, indicating its potential for future studies in non-linear optics (C. Y. Panicker et al., 2009).
Green Chemistry Approaches
- Environmentally friendly synthesis methods have been explored for α-Bromo-o(p)-chloroacetophenone, a similar compound, using water as the solvent, achieving a yield of 91.2% (92.4%) (Zhang Zhi-ping, 2009).
Crystal Growth and Characterization
- Studies on the growth and characterization of 2-bromo-4′-chloroacetophenone (BCAP) crystals have been conducted, providing insights into its solubility, functional groups, and structural purity (G. Madhuramba et al., 2008).
Derivatization for Chromatography
- Derivatization techniques involving 4'-bromophenacyl trifluoromethanesulfonate, a related compound, have been used for carboxylic acid analysis in high-performance liquid chromatography (S. Ingalls et al., 1984).
Investigation of Active Sites in Enzymes
- Bromoacetophenone, a related compound, has been utilized as an affinity reagent to identify active sites in human aldehyde dehydrogenase (D. Abriola et al., 1987).
Safety and Hazards
The safety data sheet for 2-Bromo-2’,4’-dichloroacetophenone indicates that it causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
It is known to be a metabolite of the insecticide bromfenvinphos . Insecticides typically target the nervous system of pests, often interfering with nerve impulses.
Result of Action
As a metabolite of an insecticide, it may contribute to the overall toxicity of the parent compound by interfering with normal cellular functions, particularly in the nervous system of pests .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of the insecticide Bromfenvinphos , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of this pesticide.
Cellular Effects
Given its role as a metabolite of Bromfenvinphos , it may influence cell function by interacting with cellular processes related to pesticide metabolism.
Metabolic Pathways
2-Bromo-2’,4’-dichloroacetophenone is involved in the metabolic pathways of the insecticide Bromfenvinphos . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
properties
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJDMQCPIDJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180930 | |
| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2631-72-3 | |
| Record name | 2,4-Dichlorophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 2-Bromo-2',4'-dichloroacetophenone?
A1: this compound is synthesized through a three-step process starting with glacial acetic acid and m-dichlorobenzene. The steps are: (1) bromination, (2) chlorination, and (3) acylation [, ]. This synthetic route resulted in a 70% yield of the desired product [].
Q2: How was the synthesized this compound characterized?
A2: The structure of the synthesized compound was confirmed using spectroscopic techniques. These include ¹H NMR (proton nuclear magnetic resonance), ¹³C NMR (carbon-13 nuclear magnetic resonance), and IR (infrared) spectroscopy []. Additionally, physical constants such as relative density (ρ), refractive index (n₂₅D), boiling point (b.p.), and melting point (m.p.) were also measured [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

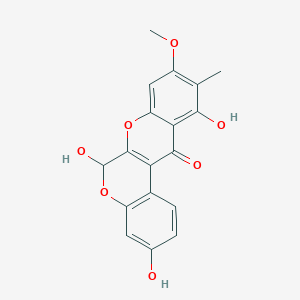
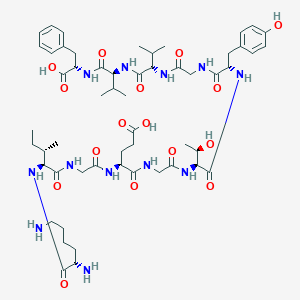


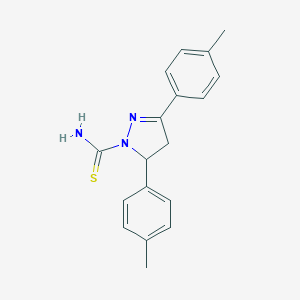
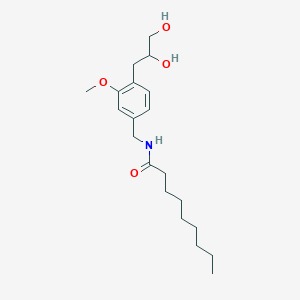
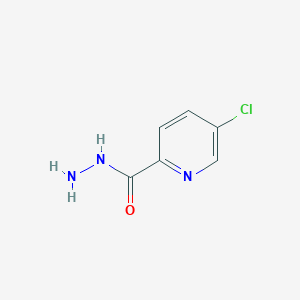
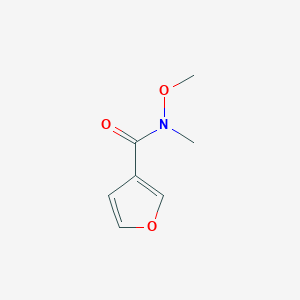
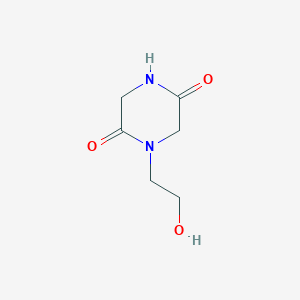

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)

